
4-Bromo-3-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3-fluoropyridine-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoropyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: In the development of agrochemicals such as herbicides and insecticides.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse chemical structures. The presence of bromine and fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoropyridine-3-sulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 3-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-3-fluoropyridine-2-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various scientific research applications .
Propiedades
Fórmula molecular |
C5H2BrClFNO2S |
|---|---|
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
4-bromo-3-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(4(3)8)12(7,10)11/h1-2H |
Clave InChI |
LHRSNLWHMANREJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Br)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


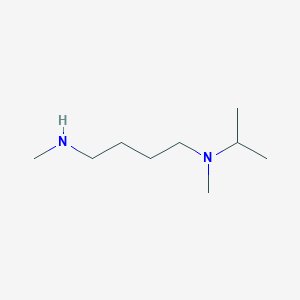



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)

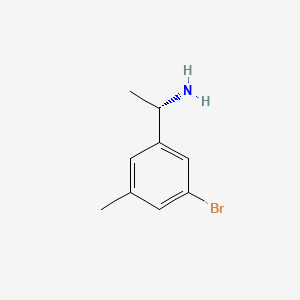
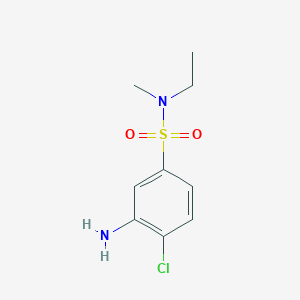
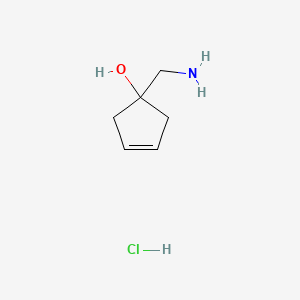


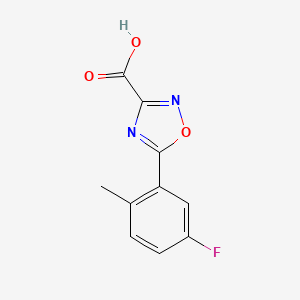

![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
